molecular formula C6H11ClO B1423742 3-(Chloromethyl)-4-methyltetrahydrofuran CAS No. 1202400-53-0

3-(Chloromethyl)-4-methyltetrahydrofuran

Cat. No.: B1423742
CAS No.: 1202400-53-0
M. Wt: 134.6 g/mol
InChI Key: KMOYMQUNADPLGJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methyltetrahydrofuran (CAS 1202400-53-0) is a chiral tetrahydrofuran derivative of significant interest in synthetic organic chemistry. Its molecular formula is C6H11ClO, and it has a molecular weight of 134.60 . The compound features a reactive chloromethyl group (-CH2Cl) on a tetrahydrofuran ring, making it a valuable electrophilic building block for the synthesis of more complex molecules through nucleophilic substitution reactions, such as the Menshutkin reaction for forming quaternary ammonium salts . Tetrahydrofuran scaffolds are prevalent in pharmaceuticals, natural products, and ligands for catalysis. Researchers utilize this chloromethyl derivative as a key intermediate for introducing tetrahydrofuran moieties, constructing molecular libraries, and developing novel compounds with potential biological activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(chloromethyl)-4-methyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-5-3-8-4-6(5)2-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOYMQUNADPLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation of Tetrahydrofuran Derivatives

A common approach to introduce the chloromethyl group involves the chloromethylation of suitable tetrahydrofuran precursors. This process uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of Lewis acid catalysts like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction typically proceeds under controlled temperature (0–25°C) and inert atmosphere to prevent side reactions and decomposition.

Parameter Typical Range/Value
Chloromethylating agent Chloromethyl methyl ether
Catalyst ZnCl₂ or AlCl₃
Solvent Tetrahydrofuran or similar ether
Temperature 0–25 °C
Reaction time Several hours (e.g., 4–12 h)
Atmosphere Nitrogen or argon (inert)
  • Notes: Base such as triethylamine may be used to neutralize HCl generated during the reaction to improve yield and purity.

Cyclization and Functional Group Transformation Routes

Alternative routes involve synthesizing the substituted tetrahydrofuran ring first, followed by chloromethylation or halogenation steps:

  • Starting from 2,5-dihydrofuran or 4,5-dihydrofuran derivatives, hydroformylation can introduce formyl groups at the 3-position, which can then be converted to chloromethyl groups by chlorination or substitution reactions.
  • Catalytic hydrogenation and reductive amination steps are sometimes used in related compounds but are less common for direct chloromethylation.

Industrial and Catalytic Methods

Industrial processes may utilize continuous flow reactors with advanced catalytic systems to optimize reaction efficiency and product purity. Catalysts such as cobalt carbonyl, platinum or rhodium complexes, and halogenated diphosphinium salts have been reported for related transformations in tetrahydrofuran derivatives, although specific data on 3-(Chloromethyl)-4-methyltetrahydrofuran is limited.

Preparation Step Reagents/Catalysts Conditions Yield & Notes
Cyclization of maleic glycol to 2,5-dihydrofuran Catalyst: modified montmorillonite, hydroxyapatite, alumina 120–150 °C, 6–12 h Efficient cyclization; precursor for further steps
Hydroformylation of 2,5-dihydrofuran to 3-formyl tetrahydrofuran Metal catalyst: cobalt carbonyl, Pt or Rh complexes; cocatalyst: halogenated diphosphinium salts 50–100 °C, 0.1–3 MPa, 12–24 h Hydroformylation introduces aldehyde at 3-position; side products possible
Reductive amination or chloromethylation Hydroxyapatite supported nickel catalyst (for amination); ZnCl₂ or AlCl₃ for chloromethylation 40–60 °C, 0.1–1 MPa, 3–6 h (amination) For chloromethylation, lower temperature and inert atmosphere recommended; yields vary

Note: While these steps are described for related tetrahydrofuran derivatives, direct chloromethylation of this compound often follows similar principles but requires careful control of reaction parameters to avoid over-chlorination or ring opening.

Method Key Reagents/Catalysts Conditions Advantages Limitations
Chloromethylation with chloromethyl methyl ether ZnCl₂ or AlCl₃, triethylamine base 0–25 °C, inert atmosphere High regioselectivity, scalable Toxic reagents, requires careful handling
Hydroformylation + functional group transformation Co carbonyl, Pt/Rh complexes, diphosphinium salts 50–100 °C, moderate pressure Versatile, allows further derivatization Side products, multi-step process
Catalytic hydrogenation routes Hydroxyapatite supported Ni catalyst 40–60 °C, low pressure Mild conditions, good control Less common for chloromethylation

The preparation of this compound involves careful selection of starting materials and reaction conditions to achieve selective chloromethylation at the 3-position of the tetrahydrofuran ring bearing a 4-methyl substituent. Chloromethylation using chloromethyl methyl ether and Lewis acid catalysts under controlled low-temperature conditions is the most direct and widely used method. Alternative routes involving hydroformylation and catalytic transformations provide additional synthetic flexibility but are more complex. Analytical verification and process optimization are critical for achieving high purity and yield.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methyltetrahydrofuran in chemical reactions involves the activation of the chloromethyl group, which acts as an electrophile. This allows it to react with nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
3-(Chloromethyl)-4-methyltetrahydrofuran C₆H₁₁ClO 134.60 Chloromethyl, methyl, ether Chloromethyl at C3, methyl at C4
3-Chloro-tetrahydrofuran C₄H₇ClO 106.55 Chloro, ether Single chlorine substituent at C3
3-Hydroxytetrahydrofuran C₄H₈O₂ 88.11 Hydroxyl, ether Hydroxyl group at C3
4-(4-Chlorophenyl)dihydrofuran-2(3H)-one C₁₀H₉ClO₂ 196.63 Chlorophenyl, ketone Aromatic chlorophenyl, ketone at C2
3-Chloro-4-hydroxyfuran-2(5H)-one C₄H₃ClO₃ 134.52 Chloro, hydroxyl, ketone Chloro at C3, hydroxyl at C4, ketone

Key Observations :

  • The methyl group at C4 increases steric bulk and lipophilicity, distinguishing it from polar analogs like 3-hydroxytetrahydrofuran .

Physical Properties

Boiling Point and Retention Indices
  • 3-Chloro-tetrahydrofuran : Kovats Retention Index (RI) data on non-polar columns (e.g., RI = 751 at 70°C) suggests moderate volatility.
  • 3-Hydroxytetrahydrofuran : Higher polarity due to the hydroxyl group likely results in a higher boiling point compared to chlorinated analogs.
  • Target Compound : The chloromethyl and methyl groups may increase molecular weight and reduce volatility relative to 3-chloro-tetrahydrofuran, though direct data are unavailable.
Solubility and Polarity
  • 3-Hydroxytetrahydrofuran : High solubility in polar solvents (e.g., water, alcohols) due to hydrogen bonding.
  • Target Compound : Expected to be less polar than hydroxylated analogs but more lipophilic than 3-chloro-tetrahydrofuran, favoring solubility in organic solvents like dichloromethane .
Nucleophilic Substitution
  • The chloromethyl group in the target compound is a superior leaving group compared to the single chlorine in 3-chloro-tetrahydrofuran, enabling reactions with amines, thiols, or alcohols to form derivatives (e.g., urea analogs, as seen in ).
  • 3-Chloro-4-methylphenyl isothiocyanate : Demonstrates the reactivity of chloro-substituted aromatics, but the isothiocyanate group undergoes distinct reactions (e.g., thiourea formation) compared to aliphatic chlorides.
Hydrogen Bonding and Solid-State Behavior
  • 3-Chloro-4-hydroxyfuran-2(5H)-one : Forms infinite chains via O–H⋯O hydrogen bonds, influencing crystallinity and melting points. The target compound lacks hydroxyl groups, leading to weaker intermolecular forces and lower melting points.

Biological Activity

3-(Chloromethyl)-4-methyltetrahydrofuran is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring with a chloromethyl group at the 3-position and a methyl group at the 4-position. The molecular formula is C6H11ClOC_6H_{11}ClO with a molecular weight of approximately 146.60 g/mol. Its unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, leading to altered metabolic pathways within cells. For instance, it has been observed to affect pathways related to cell proliferation and survival, indicating potential anticancer properties.
  • Receptor Interaction : The compound may also interact with neurotransmitter receptors, which could influence neurological functions and behaviors .

Biological Activity Data

Research has demonstrated that this compound exhibits several biological activities:

Activity Effect Reference
AnticancerInhibits growth of non-small cell lung cancer cells (A549)
AntimicrobialExhibits activity against various bacterial strains
NeuroprotectivePotential modulation of neurotransmitter systems

Case Studies

  • Anticancer Activity : A study investigating the effects of this compound on A549 cells revealed significant inhibition of cell proliferation. The compound was found to induce apoptosis, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : In another study, the compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was assessed using standard disk diffusion methods, highlighting its potential use in developing new antimicrobial agents.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is expected to be well-absorbed due to its lipophilic nature.
  • Distribution : It likely distributes widely in tissues due to its small size and hydrophobic characteristics.
  • Metabolism : Initial studies suggest that it may undergo hepatic metabolism, which could influence its bioavailability and efficacy.
  • Excretion : The primary route of excretion is anticipated to be renal, although further studies are needed for confirmation.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 3-(Chloromethyl)-4-methyltetrahydrofuran, and how are they applied?

  • Methodological Answer : Gas chromatography (GC) with nonpolar columns (e.g., DB-5) and Kovats retention index (RI) analysis is critical for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies structural features like the chloromethyl group and tetrahydrofuran ring substitution. Mass spectrometry (MS) confirms molecular weight (e.g., molecular ion peaks at m/z ~134.6 for C₆H₁₁ClO) and fragmentation patterns. Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization .

Q. What synthetic routes are effective for preparing this compound with high yield?

  • Methodological Answer : A two-step approach is common:

Ring formation : Cyclization of 4-methyl-1,5-diol precursors using acid catalysts (e.g., BF₃·Et₂O) under anhydrous THF at 60–80°C.

Chlorination : Treatment with SOCl₂ or PCl₃ in dichloromethane at 0–5°C to minimize side reactions. Yields >75% are achievable with strict control of stoichiometry and temperature. Purification via fractional distillation (bp ~169°C) or column chromatography (hexane/EtOAC) is recommended .

Q. How do physical properties (e.g., boiling point, density) impact experimental handling of this compound?

  • Methodological Answer : The compound’s boiling point (~169°C) and density (0.882 g/cm³ at 25°C) dictate storage conditions (dry, inert atmosphere at –20°C) and solvent selection for reactions. Low flashpoint (60°C) requires flame-free environments during synthesis. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates kinetic studies .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic chloromethyl group’s susceptibility to SN2 mechanisms. Transition state analysis reveals steric effects from the 4-methyl group, which reduces reactivity by ~15% compared to unsubstituted analogs. Solvent effects (e.g., THF vs. acetonitrile) are simulated using polarizable continuum models (PCM) .

Q. What strategies resolve contradictory data in stability studies under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products (e.g., hydrolysis to 4-methyltetrahydrofuran-3-methanol). High-resolution LC-MS and ¹H NMR track degradation kinetics. Conflicting data between HPLC and GC results often arise from volatile byproducts; headspace GC-MS is recommended for volatile analyte detection .

Q. How does the compound’s stereochemistry influence its application in chiral catalyst synthesis?

  • Methodological Answer : The tetrahydrofuran ring’s chair conformation and chloromethyl group’s axial/equatorial orientation affect enantioselectivity in catalysis. Chiral HPLC (e.g., Chiralpak IA column) separates diastereomers, while X-ray crystallography (e.g., Acta Crystallogr. Sect. E protocols) confirms absolute configuration. Enantiomeric excess (ee) >90% is achievable using resolved isomers in asymmetric alkylation reactions .

Q. What safety protocols are critical when handling this compound in mutagenicity assays?

  • Methodological Answer : OSHA HCS guidelines mandate fume hood use, PPE (nitrile gloves, goggles), and spill kits. Ames test protocols require inactivation with NaHCO₃ before disposal. Acute toxicity (LD₅₀ >500 mg/kg in rats) suggests moderate risk, but chronic exposure studies require institutional biosafety committee approval .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-4-methyltetrahydrofuran
Reactant of Route 2
3-(Chloromethyl)-4-methyltetrahydrofuran

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